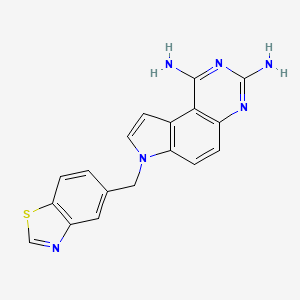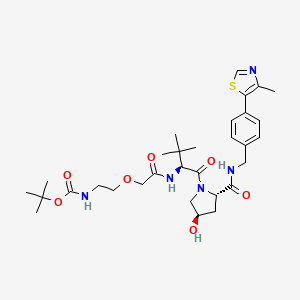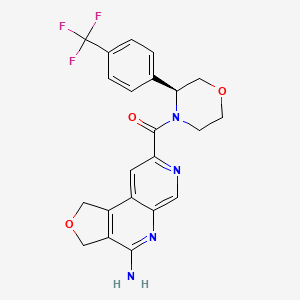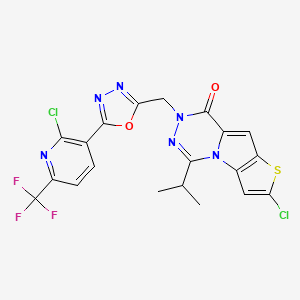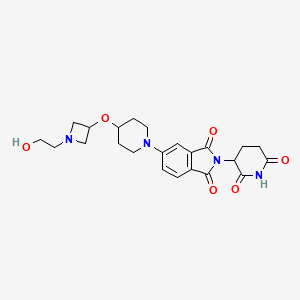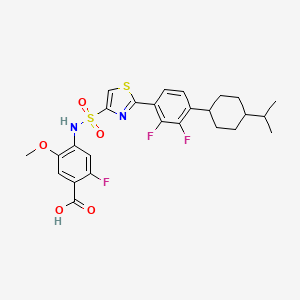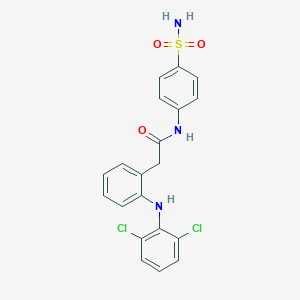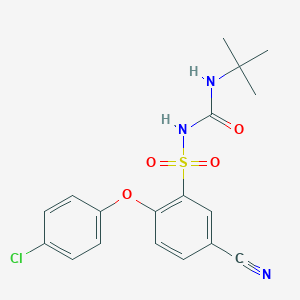
TP receptor antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP receptor antagonist-2 is a compound that inhibits the activity of the thromboxane prostanoid receptor. This receptor is involved in various biological processes, including platelet aggregation, vasoconstriction, and inflammation. By blocking this receptor, this compound can potentially be used to treat conditions such as cardiovascular diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TP receptor antagonist-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: TP receptor antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates that can be further modified to enhance the compound’s biological activity .
Scientific Research Applications
TP receptor antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the thromboxane prostanoid receptor and its role in various biological processes. In biology, it is used to investigate the mechanisms of platelet aggregation and vasoconstriction. In medicine, this compound is being explored as a potential treatment for cardiovascular diseases and certain types of cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
TP receptor antagonist-2 exerts its effects by binding to the thromboxane prostanoid receptor and blocking its activity. This prevents the receptor from interacting with its natural ligands, such as thromboxane A2 and prostaglandin endoperoxides. By inhibiting the receptor’s activity, this compound can reduce platelet aggregation, vasoconstriction, and inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of G-protein coupled receptor signaling and the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to TP receptor antagonist-2 include other thromboxane receptor antagonists and thromboxane synthase inhibitors. Examples of these compounds are ridogrel, picotamide, and terutroban .
Uniqueness: this compound is unique in its specific binding affinity and selectivity for the thromboxane prostanoid receptor. This makes it a valuable tool for studying the receptor’s role in various biological processes and for developing targeted therapies for cardiovascular diseases and cancer .
Properties
Molecular Formula |
C18H18ClN3O4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-tert-butyl-3-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonylurea |
InChI |
InChI=1S/C18H18ClN3O4S/c1-18(2,3)21-17(23)22-27(24,25)16-10-12(11-20)4-9-15(16)26-14-7-5-13(19)6-8-14/h4-10H,1-3H3,(H2,21,22,23) |
InChI Key |
BMNOHQHPZFGTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



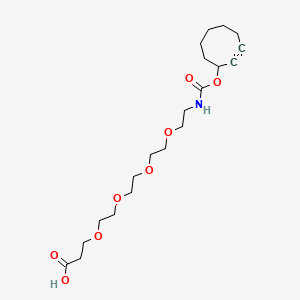
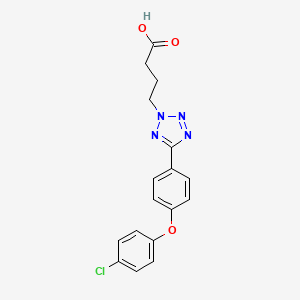
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
